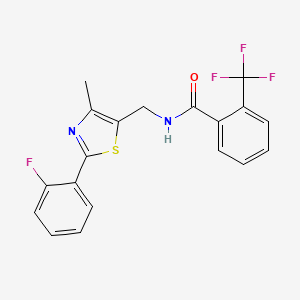
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F4N2OS and its molecular weight is 394.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Induced Synthesis and Antimicrobial Analogs
A study by Desai et al. (2013) presented the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial activity. This research demonstrates the significance of incorporating a fluorine atom to enhance antimicrobial properties against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This study not only provides a greener synthesis approach but also sheds light on the structural analysis through X-ray and theoretical studies (Moreno-Fuquen et al., 2019).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, & Chifiriuc (2011) investigated the antipathogenic activity of new thiourea derivatives, demonstrating the potential of these compounds to develop novel antimicrobial agents with antibiofilm properties. The study emphasized the importance of halogen atoms on the N-phenyl substituent for enhancing the anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Antimicrobial Activity of Thiadiazoles and Triazoles
Dengale et al. (2019) and Darekar et al. (2020) explored the synthesis and antimicrobial activity of novel thiadiazoles and triazoles derived from fluorophenyl-methylthiazol compounds. These studies highlight the effectiveness of microwave-assisted synthesis in producing compounds with moderate activity against various bacterial strains (Dengale et al., 2019; Darekar et al., 2020).
Radiosynthesis of a Cyclin-Dependent Kinase-2 Inhibitor
Svensson et al. (2011) described the radiosynthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor as a potential radiotracer for molecular imaging. This study illustrates the application of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide derivatives in the development of diagnostic tools for cancer research (Svensson et al., 2011).
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS/c1-11-16(27-18(25-11)13-7-3-5-9-15(13)20)10-24-17(26)12-6-2-4-8-14(12)19(21,22)23/h2-9H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAYHPSCLGMYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)
![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
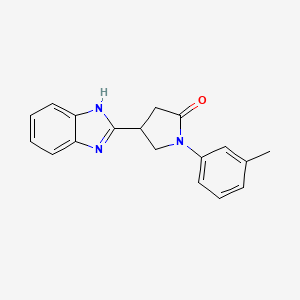
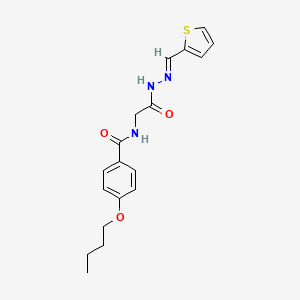
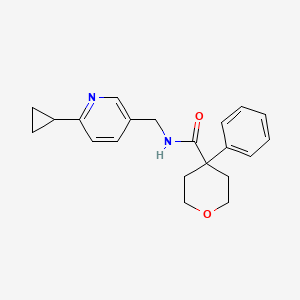
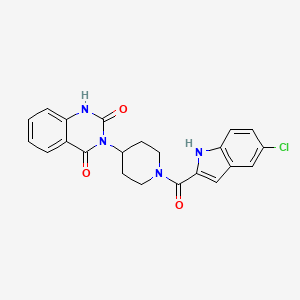
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)
![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)
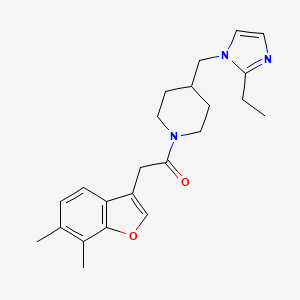
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)

